molecular formula C13H22O5 B13115432 tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B13115432
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-NXEZZACHSA-N
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Description

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is a complex organic compound with a unique structure that includes a dioxane ring and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves the formation of the dioxane ring followed by the introduction of the formyl group. One common method involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxane ring. The formyl group can then be introduced through a formylation reaction using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The dioxane ring provides a stable framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-[(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
  • tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

Uniqueness

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The combination of the dioxane ring and the formyl group makes it a valuable intermediate in organic synthesis and a potential candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

tert-butyl 2-[(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m1/s1

InChI Key

JEFQIIXBSQLRTF-NXEZZACHSA-N

Isomeric SMILES

CC1(O[C@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C

Origin of Product

United States

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